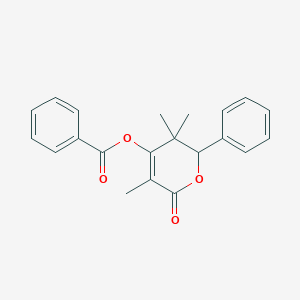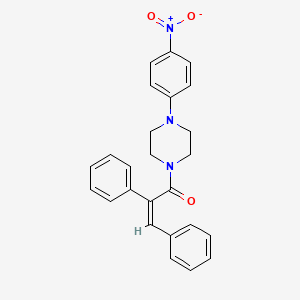![molecular formula C17H25FN2O3S B5461406 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5461406.png)
4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide, commonly known as FPEB, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia.
作用机制
FPEB is a positive allosteric modulator of 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide has been shown to be involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. FPEB enhances the activity of 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide by binding to a specific site on the receptor, which increases the affinity of the receptor for its endogenous ligand, glutamate. This results in an increase in intracellular signaling through the 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide pathway, which leads to the physiological effects observed with FPEB.
Biochemical and Physiological Effects:
FPEB has been shown to have a number of biochemical and physiological effects, including increased synaptic plasticity, improved cognitive function, and reduced drug-seeking behavior. FPEB has also been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. In addition, FPEB has been shown to have anti-inflammatory effects in animal models of neuroinflammation.
实验室实验的优点和局限性
One of the main advantages of FPEB is its high selectivity for 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide, which reduces the potential for off-target effects. FPEB is also relatively stable and easy to handle in the laboratory. One limitation of FPEB is its relatively short half-life, which can make it difficult to use in certain experimental paradigms. In addition, FPEB has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on FPEB. One area of research is the development of more potent and selective 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide positive allosteric modulators. Another area of research is the investigation of the potential therapeutic applications of FPEB in humans, particularly in the treatment of addiction, depression, anxiety, and schizophrenia. Finally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of FPEB, and to identify potential biomarkers for its therapeutic efficacy.
合成方法
FPEB can be synthesized using a multi-step synthetic route, as described in the literature. The starting material for the synthesis is 2-fluoro-1-(4-methylphenyl)ethanone, which is converted into the corresponding alcohol using sodium borohydride. The alcohol is then reacted with 1-bromo-3-chloropropane to form the corresponding alkyl bromide. The alkyl bromide is then reacted with piperidine to form the desired piperidine derivative. The piperidine derivative is then reacted with 1,4-butanesultone to form the sulfonamide derivative, which is then purified by column chromatography to obtain the final product, FPEB.
科学研究应用
FPEB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol addiction. FPEB has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, FPEB has been shown to improve cognitive function in animal models of schizophrenia.
属性
IUPAC Name |
4-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-4-oxobutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c18-16-7-2-1-6-15(16)10-9-14-5-3-11-20(13-14)17(21)8-4-12-24(19,22)23/h1-2,6-7,14H,3-5,8-13H2,(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZTUCVRSGTPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCS(=O)(=O)N)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(2-butoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5461325.png)
![4-chloro-N-({[3-(4-morpholinyl)propyl]amino}carbonyl)benzamide](/img/structure/B5461333.png)

![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5461350.png)


![N-[1-(4-pyridinyl)ethyl]cyclobutanecarboxamide](/img/structure/B5461367.png)

![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5461381.png)

![N-methyl-N-[1-(2-naphthyl)ethyl]-3-pyrazin-2-ylpropanamide](/img/structure/B5461404.png)
![4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5461405.png)
![methyl 4-{[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]methyl}benzoate](/img/structure/B5461412.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5461422.png)